molecular formula C24H21N3O6 B11149122 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

Cat. No.: B11149122
M. Wt: 447.4 g/mol
InChI Key: HMABYWZCVQMYAP-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol is a complex organic compound that features a combination of phenol, pyrazole, and nitrobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction of the pyrazole intermediate with 2-methoxyphenol in the presence of a suitable base.

    Attachment of the nitrobenzyl group: The final step involves the etherification of the phenol group with 4-nitrobenzyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group suggests potential involvement in redox reactions, while the phenol and pyrazole groups may participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic rings provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol

InChI

InChI=1S/C24H21N3O6/c1-15-24(33-22-6-4-3-5-21(22)31-2)23(26-25-15)19-12-11-18(13-20(19)28)32-14-16-7-9-17(10-8-16)27(29)30/h3-13,28H,14H2,1-2H3,(H,25,26)

InChI Key

HMABYWZCVQMYAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])O)OC4=CC=CC=C4OC

Origin of Product

United States

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